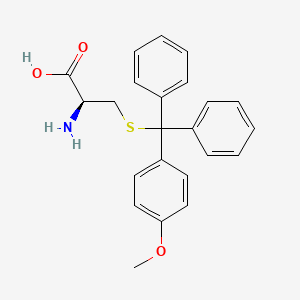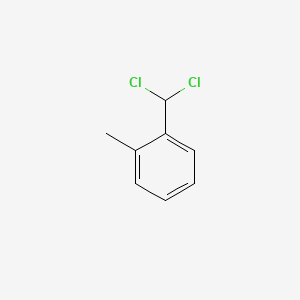
1-(Dichloromethyl)-2-methylbenzene
描述
1-(Dichloromethyl)-2-methylbenzene, also known as 2-methylbenzyl chloride, is an organic compound with the molecular formula C8H8Cl2. It is a colorless liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of toluene in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures, and the product is separated and purified through distillation.
化学反应分析
Types of Reactions: 1-(Dichloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as sodium hydroxide to form 2-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, aqueous or alcoholic medium.
Major Products:
Oxidation: 2-methylbenzaldehyde
Reduction: 2-methylbenzyl alcohol
Substitution: 2-methylbenzyl alcohol
科学研究应用
1-(Dichloromethyl)-2-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
1-(Dichloromethyl)-2-methylbenzene can be compared with other similar compounds such as:
Benzyl chloride: Similar in structure but lacks the methyl group on the benzene ring.
2-methylbenzyl alcohol: The alcohol derivative of this compound.
2-methylbenzaldehyde: The aldehyde derivative formed through oxidation.
Uniqueness: this compound is unique due to the presence of both the dichloromethyl and methyl groups on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs.
相似化合物的比较
- Benzyl chloride
- 2-methylbenzyl alcohol
- 2-methylbenzaldehyde
属性
CAS 编号 |
60973-59-3 |
|---|---|
分子式 |
C8H8Cl2 |
分子量 |
175.05 g/mol |
IUPAC 名称 |
1-(dichloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 |
InChI 键 |
WPZKRYLMVCPDJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(Cl)Cl |
规范 SMILES |
CC1=CC=CC=C1C(Cl)Cl |
Key on ui other cas no. |
60973-59-3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
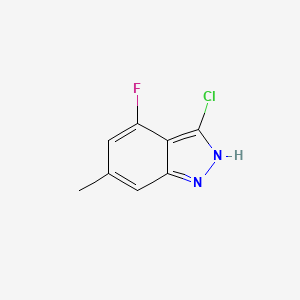

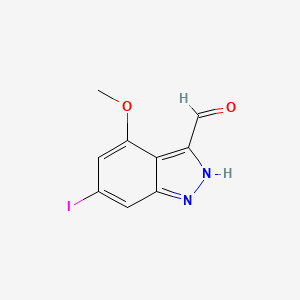

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)


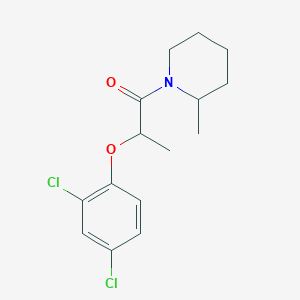
![4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614206.png)
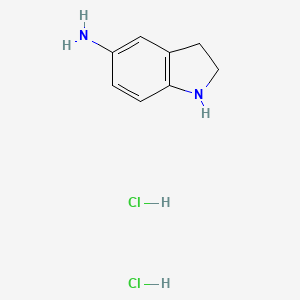
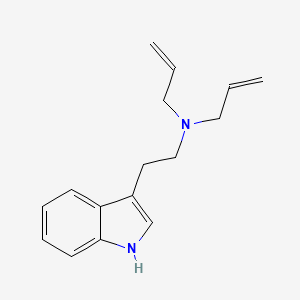

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)
